molecular formula C23H19N3O4 B2809013 4-hydroxy-N~3~-(2-methoxybenzyl)-2-oxo-1-phenyl-1,2-dihydro[1,8]naphthyridine-3-carboxamide CAS No. 1251625-22-5

4-hydroxy-N~3~-(2-methoxybenzyl)-2-oxo-1-phenyl-1,2-dihydro[1,8]naphthyridine-3-carboxamide

Cat. No.: B2809013
CAS No.: 1251625-22-5
M. Wt: 401.422
InChI Key: PJUPSLQFUKDOAJ-UHFFFAOYSA-N
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Description

The compound “4-hydroxy-N~3~-(2-methoxybenzyl)-2-oxo-1-phenyl-1,2-dihydro[1,8]naphthyridine-3-carboxamide” is a complex organic molecule. It contains several functional groups including a hydroxy group (-OH), a methoxy group (-OCH3), a benzyl group (C6H5CH2-), a phenyl group (C6H5-), a carboxamide group (-CONH2), and a naphthyridine group, which is a type of heterocyclic compound .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps and various types of chemical reactions. The synthesis of 1,8-naphthyridines, a core structure in the given compound, has been a subject of considerable interest due to their wide applicability in medicinal chemistry and materials science . The synthesis often involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The presence of the hydroxy, methoxy, and carboxamide groups could make it reactive towards both nucleophilic and electrophilic reagents .

Scientific Research Applications

Synthetic Chemistry Applications

The compound has been involved in studies focusing on the synthesis of novel heterocyclic systems, demonstrating its versatility as a precursor for the creation of new compounds with potential biological activities. For example, research by Deady and Devine (2006) explored novel annulated products from aminonaphthyridinones, showcasing the compound's role in generating new heterocyclic systems with typical pyrrole-type reactivity. This indicates its utility in synthetic chemistry for creating diverse molecular structures (Deady & Devine, 2006).

Biological Activity Investigations

The compound has also been part of studies aimed at investigating its biological activities, particularly its anti-inflammatory properties. Kuroda et al. (1992) designed and synthesized new antiinflammatory agents based on the 4-hydroxy-2(1H)-oxo-1-phenyl-1,8-naphthyridine-3-carboxamides structure, revealing that the nature of substituents on the amide nitrogen significantly impacts antiinflammatory activity. Their studies led to compounds with broad spectrum antiinflammatory activities, suggesting the potential for developing new nonsteroidal antiinflammatory drugs (NSAIDs) (Kuroda et al., 1992).

Antimicrobial Activity Exploration

Another area of application is the exploration of antimicrobial properties. Research by Khalifa et al. (2016) synthesized a group of chiral linear 7-methyl-4-oxo-1,8-naphthyridine-3-carboxamides with incorporated peptide linkage, including derivatives similar to the compound , and tested their antimicrobial properties. This study highlights the compound's potential as a scaffold for developing antimicrobial agents (Khalifa et al., 2016).

Future Directions

The future directions for research on this compound would depend on its potential applications. Given the interest in 1,8-naphthyridines in medicinal chemistry and materials science , it’s possible that this compound could be studied for similar applications.

Properties

IUPAC Name

4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1-phenyl-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4/c1-30-18-12-6-5-8-15(18)14-25-22(28)19-20(27)17-11-7-13-24-21(17)26(23(19)29)16-9-3-2-4-10-16/h2-13,27H,14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUPSLQFUKDOAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=C(C3=C(N=CC=C3)N(C2=O)C4=CC=CC=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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